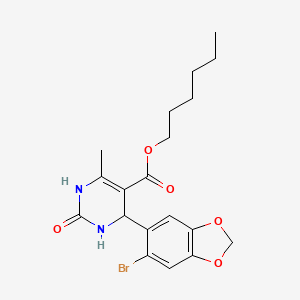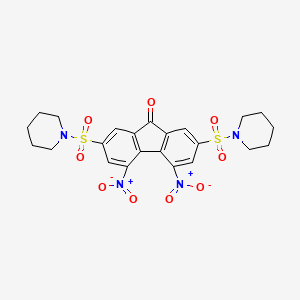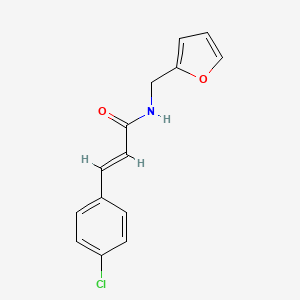![molecular formula C19H12Cl2N6O3S B11700682 (4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700682.png)
(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-[2-(2,4-Dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that features a pyrazolone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one typically involves a multi-step process:
Formation of the hydrazone intermediate: This step involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with a thioamide to form the thiazole ring.
Final condensation: The final step involves the condensation of the thiazole-containing intermediate with a pyrazolone derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone and thiazole moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives with altered electronic properties.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Due to its structural similarity to known bioactive compounds, it may exhibit antimicrobial properties.
Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Dyes and Pigments: The compound’s chromophoric groups make it suitable for use in dyes and pigments.
Polymer Additives: It can be used as an additive in polymers to enhance their properties.
Mecanismo De Acción
The mechanism of action of (4E)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Catalysis: As a ligand, it can stabilize transition states and lower the activation energy of reactions.
Comparación Con Compuestos Similares
Similar Compounds
- **(4E)-4-[2-(2,4-Dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one
- **(4E)-4-[2-(2,4-Dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(2-nitrophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
The unique combination of the dichlorophenyl, nitrophenyl, and thiazole groups in (4E)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-5-one imparts distinct electronic and steric properties, making it particularly suitable for specific applications in catalysis, materials science, and drug development.
Propiedades
Fórmula molecular |
C19H12Cl2N6O3S |
|---|---|
Peso molecular |
475.3 g/mol |
Nombre IUPAC |
4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H12Cl2N6O3S/c1-10-17(24-23-15-6-5-12(20)8-14(15)21)18(28)26(25-10)19-22-16(9-31-19)11-3-2-4-13(7-11)27(29)30/h2-9,25H,1H3 |
Clave InChI |
VWUROKZXPQLUOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1Z)-1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide](/img/structure/B11700602.png)
![7-bromo-4-pentanoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11700610.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide](/img/structure/B11700622.png)
![Ethyl 4,5-dimethyl-2-[(naphthalen-1-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11700633.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11700639.png)
![Ethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetate](/img/structure/B11700640.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11700645.png)

![(4E)-5-methyl-2-phenyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700648.png)
![N'-[(E)-(2-iodophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11700667.png)


![2-phenyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)acetamide](/img/structure/B11700679.png)
